molecular formula C11H18ClN3O2S B1454458 N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride CAS No. 1251924-57-8

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride

Cat. No. B1454458
CAS RN: 1251924-57-8
M. Wt: 291.8 g/mol
InChI Key: FYAYQODILAAFNW-UHFFFAOYSA-N
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Description

“N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1251924-57-8 . It has a molecular weight of 291.8 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is “N-methyl-2-(1-piperazinyl)benzenesulfonamide hydrochloride” and its InChI code is "1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H" .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 291.8 .

Scientific Research Applications

  • 5-HT7 Receptor Antagonists : A study by Yoon et al. (2008) explored compounds including 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides for their potential as 5-HT7 receptor antagonists. These compounds showed notable activity and selectivity across various serotonin receptors.

  • Glycine Transporter-1 Inhibitors : Research by Cioffi et al. (2016) focused on the development of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. These compounds displayed excellent in vitro potency and selectivity, along with favorable pharmacokinetic and safety profiles.

  • Antimicrobial Activity : A compound derived from sulfamerazine and piperonal showed potent antibacterial and antifungal activity in the study by Othman et al. (2019). This highlights the potential of such derivatives in antimicrobial applications.

  • Luminescent Properties and Photo-Induced Electron Transfer : The study by Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds, revealing their significant fluorescence quantum yields and potential for photo-induced electron transfer applications.

  • Carbonic Anhydrase Inhibitors : Compounds incorporating sulfanilamide, homosulfanilamide, and piperazine motifs were evaluated for their inhibitory action on carbonic anhydrase isoforms, as detailed by Havránková et al. (2018). These showed appreciable inhibition and potential as unconventional anticancer drugs.

  • Corrosion Inhibitors : In the study by Yadav et al. (2016), benzimidazole derivatives including piperazine sulfonamides were shown to be effective corrosion inhibitors for steel in acidic environments.

  • Antiproliferative and Anti-HIV Activity : A series of derivatives of 2-Piperazino-1,3-benzo[d]thiazoles were synthesized and evaluated for their antiproliferative and anti-HIV activity, as reported by Al-Soud et al. (2010). Certain compounds showed remarkable effects on specific human cell lines.

  • Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth : The synthesis and evaluation of B-355252, a compound enhancing nerve growth factor's ability to stimulate neurite outgrowths, were discussed by Williams et al. (2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for metabolic processes . The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . Additionally, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and changes in gene expression . Furthermore, the compound’s interaction with cellular receptors can activate or inhibit signaling pathways, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which facilitates its biotransformation into active or inactive metabolites . This metabolic process can influence the compound’s efficacy and toxicity, depending on the levels of metabolites produced.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins in the bloodstream can influence the compound’s distribution and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with target enzymes and disrupts cellular processes . Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within different cellular compartments.

properties

IUPAC Name

N-methyl-2-piperazin-1-ylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAYQODILAAFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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